4-(3-Benzenesulfonamidophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-benzenesulfonamidophenyl)piperazine is a small molecular compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a benzenesulfonamide group, which imparts unique chemical and biological properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzenesulfonamidophenyl)piperazine typically involves the reaction of 3-benzenesulfonamidophenylamine with piperazine under specific conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high yields and regioselectivity . Another approach involves reductive amination using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective methods. For instance, using 2.5 equivalents of piperazine as a solvent enables an efficient synthesis under aerobic conditions . The operational simplicity and availability of reactants make this method suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-benzenesulfonamidophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reductive amination is a common method used in its synthesis.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Sodium cyanoborohydride in methanol.
Substitution: Palladium catalysts and various nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and benzenesulfonamide derivatives, which are often used in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-(3-benzenesulfonamidophenyl)piperazine has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as the 5-HT6 receptor, a serotonin receptor involved in various neurological processes . The activity of this receptor is mediated by G proteins that stimulate adenylate cyclase, leading to downstream signaling effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives: Potent and selective 5-HT6 receptor antagonists.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antibacterial and antifungal activity.
Uniqueness
4-(3-benzenesulfonamidophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the 5-HT6 receptor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H19N3O2S |
---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-(3-piperazin-1-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)18-14-5-4-6-15(13-14)19-11-9-17-10-12-19/h1-8,13,17-18H,9-12H2 |
InChI-Schlüssel |
KUAATZXIILUWMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.